molecular formula C10H16N4 B13297815 N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine

Cat. No.: B13297815
M. Wt: 192.26 g/mol
InChI Key: BNVDMMSAVKWLAF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine is a chemical compound with the molecular formula C10H16N4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with N,N-dimethylamine and pyrrolidine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acid derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridazine derivatives: Compounds like pyridazin-3(2H)-ones and other substituted pyridazines.

Uniqueness

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine is unique due to its specific combination of the pyrrolidine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N,N-dimethyl-6-pyrrolidin-2-ylpyridazin-3-amine

InChI

InChI=1S/C10H16N4/c1-14(2)10-6-5-9(12-13-10)8-4-3-7-11-8/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

BNVDMMSAVKWLAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)C2CCCN2

Origin of Product

United States

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